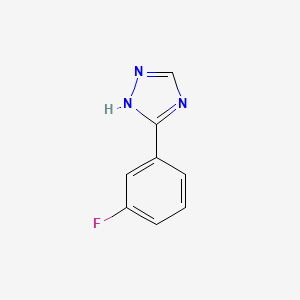

3-(3-Fluorophenyl)-4H-1,2,4-triazole

Overview

Description

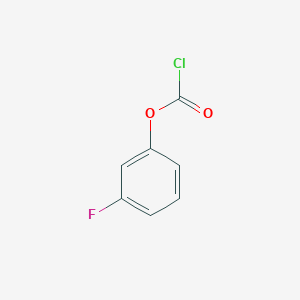

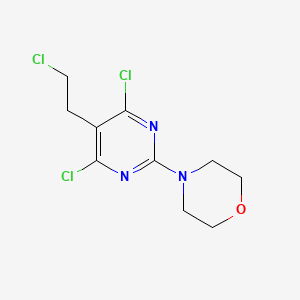

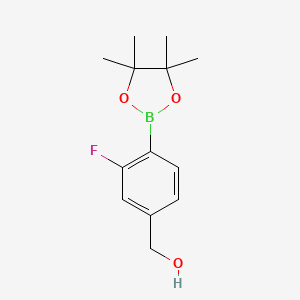

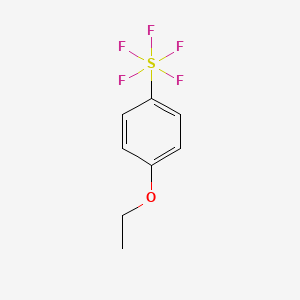

The compound “3-(3-Fluorophenyl)-4H-1,2,4-triazole” is a heterocyclic compound with a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 3-Fluorophenyl group is an aryl fluorinated building block used in chemical synthesis .

Synthesis Analysis

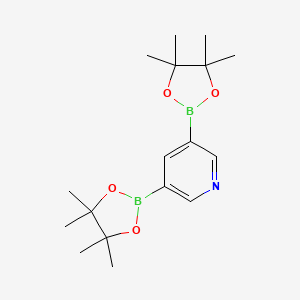

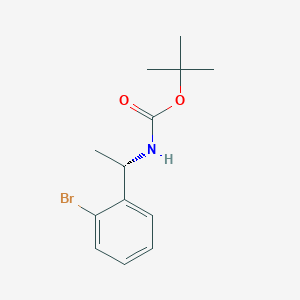

The synthesis of similar compounds involves reactions with corresponding benzaldehydes with various substituents at position 4 . Protodeboronation of pinacol boronic esters is also reported, which is a valuable building block in organic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT .Chemical Reactions Analysis

The chemical reactions involving similar compounds include protodeboronation of pinacol boronic esters . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using modern physical-chemical methods of analysis . The individuality of the synthesized compounds was confirmed chromatographically .Scientific Research Applications

Field

This compound has been used in the field of Pharmaceutical Microbiology .

Application Summary

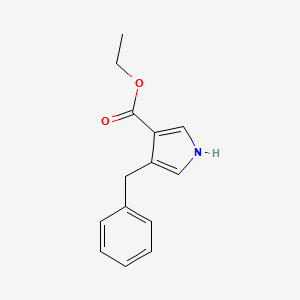

Researchers have synthesized new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and tested their antibacterial and antifungal activities .

Methods of Application

The compound was reacted with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested .

Results

Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Application in Forensic Toxicology

Field

This compound has been used in the field of Forensic Toxicology .

Application Summary

Synthetic cathinones, including “3-(3-Fluorophenyl)-4H-1,2,4-triazole”, are one of the most numerous and widespread groups among novel psychoactive substances (NPS) .

Methods of Application

Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

Results

The researchers identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

Application in Stimulant Drug Research

Field

This compound has been used in the field of Pharmaceutical Chemistry .

Application Summary

3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

Methods of Application

The compound is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .

Results

3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .

Application in Antibacterial Drug Research

Field

This compound has been used in the field of Pharmaceutical Chemistry .

Application Summary

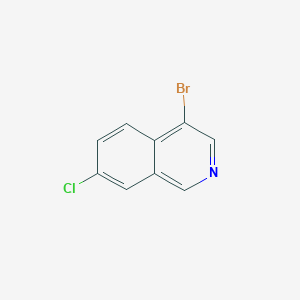

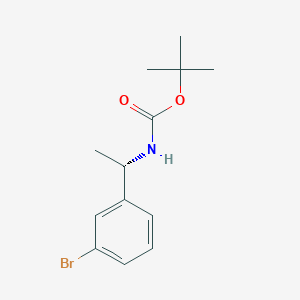

Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs .

Methods of Application

The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Results

The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

Application in Stimulant Drug Research

Field

This compound has been used in the field of Pharmaceutical Chemistry .

Application Summary

3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

Methods of Application

The compound is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .

Results

3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .

Application in Antibacterial Drug Research

Field

This compound has been used in the field of Pharmaceutical Chemistry .

Application Summary

Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs .

Methods of Application

The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Results

The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFDELXTQCRWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)